molecular formula C10H9ClN2O2 B13656934 Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B13656934
M. Wt: 224.64 g/mol
InChI Key: RYSYOKCTYVLXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-4-carboxylic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxo derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds in the pyrrolopyridine family:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound is structurally similar but lacks the ethyl ester group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-12-9-8(6)7(11)5-13-9/h3-5H,2H2,1H3,(H,12,13)

InChI Key

RYSYOKCTYVLXPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CNC2=NC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.